molecular formula C6H9N3O2 B13252558 3-(Azetidin-3-yl)imidazolidine-2,4-dione

3-(Azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B13252558
M. Wt: 155.15 g/mol
InChI Key: DJXRCYJQOFRRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound featuring a fused heterocyclic structure that combines an imidazolidine-2,4-dione core with an azetidine ring . The imidazolidine-2,4-dione moiety, commonly known as hydantoin, is a significant scaffold in medicinal chemistry. Hydantoin derivatives are found in various marketed drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties . This particular compound, with its azetidine substituent, represents a valuable building block for researchers in drug discovery and medicinal chemistry. The specific stereochemistry at the carbon centers can be a critical factor in its biological activity and interactions . As a versatile synthetic intermediate, it can be utilized to develop novel compounds for investigating new therapeutic targets. Researchers can leverage this chemical to create more complex molecules aimed at modulating specific biological pathways. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only. Not for human or veterinary, diagnostic, or therapeutic use.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(azetidin-3-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H9N3O2/c10-5-3-8-6(11)9(5)4-1-7-2-4/h4,7H,1-3H2,(H,8,11)

InChI Key

DJXRCYJQOFRRFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C(=O)CNC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of 3-(Azetidin-3-yl)imidazolidine-2,4-dione primarily involves the reaction of azetidine derivatives with imidazolidine-2,4-dione under controlled conditions. The key steps include:

  • Formation of azetidine intermediates or derivatives (such as azetidin-3-one or azetidin-3-ylidene esters)
  • Subsequent condensation or nucleophilic addition with imidazolidine-2,4-dione or its derivatives
  • Purification and isolation of the target compound or its hydrochloride salt

This approach leverages the nucleophilicity of the azetidine nitrogen and the electrophilicity of the imidazolidine-2,4-dione carbonyl groups to form the desired fused heterocyclic structure.

Detailed Synthetic Routes

Horner–Wadsworth–Emmons (HWE) Reaction and Aza-Michael Addition

A recent and efficient synthetic route involves:

  • Preparation of methyl (N-Boc-azetidin-3-ylidene)acetate:

    • Starting from azetidin-3-one, the HWE reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with methyl 2-(dimethoxyphosphoryl)acetate, yielding the α,β-unsaturated ester intermediate.
    • Purification is achieved by two-stage vacuum distillation to remove impurities such as mineral oil.
  • Aza-Michael Addition:

    • The α,β-unsaturated ester undergoes nucleophilic addition with azetidine or other NH-heterocycles to form 3-substituted azetidine derivatives.
    • This step is critical for introducing the azetidine ring into the molecular scaffold.
  • Condensation with Imidazolidine-2,4-dione:

    • The azetidine derivative is then reacted with imidazolidine-2,4-dione under reflux or mild heating conditions (e.g., 40–45 °C) with stirring.
    • The reaction is monitored by TLC and completed within a few hours, followed by cooling and isolation of the product.

Alternative Methods

  • Direct Condensation: Some methods involve direct condensation of 5,5-disubstituted hydantoins (imidazolidine-2,4-diones) with azetidine derivatives under reflux in ethanol or other solvents, sometimes in the presence of sulfonyl chlorides for further functionalization.

  • Use of Hydrochloride Salts: The hydrochloride salt form (3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride) is often prepared by treating the free base with HCl in an appropriate solvent, improving stability and solubility for biological applications.

Comparative Data Table of Preparation Methods

Step/Method Reagents/Conditions Yield (%) Notes Reference
HWE Reaction (azetidin-3-one + methyl 2-(dimethoxyphosphoryl)acetate) DBU catalyst, dry THF, room temp to reflux ~72 Two-stage vacuum distillation purification
Aza-Michael Addition α,β-unsaturated ester + azetidine derivatives, mild heating Moderate to high Versatile for various NH-heterocycles
Condensation with imidazolidine-2,4-dione Reflux in ethanol, 40–45 °C, 3 hours stirring Moderate TLC monitoring, pH adjustment for precipitation
Hydrochloride salt formation Treatment with HCl in solvent High Improves compound stability and solubility

Research Findings and Mechanistic Insights

  • The azetidine ring imparts conformational rigidity and biological activity potential to the compound, making it a valuable scaffold in medicinal chemistry.

  • The HWE reaction is favored for its reliability in generating α,β-unsaturated esters, which are key intermediates for aza-Michael additions, enabling the introduction of azetidine rings with high regio- and stereoselectivity.

  • The aza-Michael addition mechanism involves nucleophilic attack of the azetidine nitrogen on the β-carbon of the α,β-unsaturated ester, forming a stable C–N bond and yielding functionalized azetidine derivatives.

  • Subsequent condensation with imidazolidine-2,4-dione involves nucleophilic substitution or ring closure reactions, forming the final fused heterocyclic system.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(Azetidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of 3-(Azetidin-3-yl)imidazolidine-2,4-dione and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
3-(Azetidin-3-yl)imidazolidine-2,4-dione Imidazolidine-2,4-dione Azetidin-3-yl group High rigidity; potential enzyme inhibition
Thiazolidine-2,4-dione derivatives Thiazolidine-2,4-dione Alkoxy, arylidene, or aminoethyl groups Antidiabetic agents (e.g., pioglitazone analogs); synthesized via 2-mercaptocarboxylic acids
3-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione Imidazolidine-2,4-dione Hydroxymethyl and dimethyl groups Enhanced solubility; industrial applications (e.g., polymer crosslinkers)
Phenylpiperazine-hydantoin derivatives Imidazolidine-2,4-dione Phenylpiperazine and benzylidene groups α1-Adrenergic/serotonin receptor modulation; bulky substituents improve CNS penetration
3-(4-Phenoxybutyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione Phenoxybutyl chain LXRβ-selective agonist; structural similarity used in virtual screening
Pyrazole/isoxazole-modified hydantoins Imidazolidine-2,4-dione Pyrazole, isoxazole, and benzyl groups Bitter taste modifiers; low toxicity in flavor applications

Physical and Spectral Properties

  • Melting Points: 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride: Not explicitly reported, but similar hydantoins (e.g., thiazolidine-diones in ) melt at 83–85°C . Arylidene-substituted thiazolidine-diones: Higher melting points (e.g., 180–220°C) due to aromatic stacking .
  • Spectroscopy :
    • ¹H NMR : Imidazolidine-diones show characteristic N-H peaks at δ 10–12 ppm. Azetidine protons appear as multiplet signals near δ 3.5–4.5 ppm .
    • IR : Strong carbonyl stretches at 1700–1750 cm⁻¹ for both hydantoin and thiazolidine-diones .

Key Research Findings

  • Azetidine vs.
  • Substituent Effects : Bulky groups (e.g., phenylpiperazine) enhance receptor binding but reduce solubility. Hydroxymethyl groups improve hydrophilicity .
  • Toxicity-SAR Relationships : Electron-withdrawing groups (e.g., halogens) on arylidene moieties correlate with reduced toxicity in thiazolidine-diones .

Biological Activity

3-(Azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an azetidine ring and an imidazolidine-2,4-dione moiety, with a molecular formula of C7H10N2O2. Its hydrochloride salt form is commonly used in various applications. This article reviews the biological activity of this compound, focusing on its interactions with enzymes and proteins, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

Research indicates that 3-(Azetidin-3-yl)imidazolidine-2,4-dione exhibits significant biological activity by interacting with various enzymes and proteins. Notably, it has been shown to inhibit specific proteases by binding to their active sites, which modulates proteolytic pathways within cells. This interaction can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism.

The mechanism through which 3-(Azetidin-3-yl)imidazolidine-2,4-dione exerts its biological effects involves:

  • Protease Inhibition : By binding to the active sites of proteases, it alters their activity, impacting protein turnover and cellular signaling.
  • Modulation of Signaling Pathways : The compound may influence key signaling proteins involved in various metabolic pathways.

Case Studies

  • Protease Interaction Study :
    • A study demonstrated that 3-(Azetidin-3-yl)imidazolidine-2,4-dione effectively inhibited the activity of certain serine proteases. The inhibition was characterized by a competitive binding mechanism where the compound occupied the active site of the enzyme.
  • Cellular Metabolism Investigation :
    • In vitro studies showed that treatment with this compound led to significant changes in cellular metabolism, particularly in cancer cell lines. The compound induced apoptosis and increased reactive oxygen species (ROS) levels, suggesting its potential as an anticancer agent.

Comparative Analysis

The biological activity of 3-(Azetidin-3-yl)imidazolidine-2,4-dione can be compared with similar compounds that share structural features:

Compound NameStructural FeaturesBiological Activity
AzetidineFour-membered ringBasic structure common in pharmaceuticals
Imidazolidine-2,4-dioneFive-membered ring with two carbonylsCore structure in many biologically active compounds
1-AcetylpiperazinePiperazine ringExhibits different biological activities
5-Methylthiazolidine-2,4-dioneThiazolidine coreKnown for antimicrobial properties

The unique combination of the azetidine and imidazolidine structures in 3-(Azetidin-3-yl)imidazolidine-2,4-dione may confer distinct chemical properties and biological activities compared to its individual components.

Applications

The potential applications of 3-(Azetidin-3-yl)imidazolidine-2,4-dione are diverse:

  • Drug Development : Its ability to inhibit proteases suggests potential roles in developing therapeutics for diseases where protease activity is dysregulated.
  • Cancer Therapy : Preliminary studies indicate that it may serve as an anticancer agent due to its effects on apoptosis and ROS production.

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